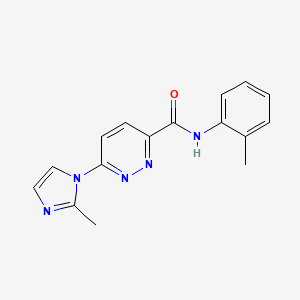

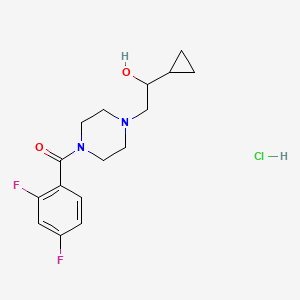

6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide, also known as MITP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Synthesis and Potential Applications in Antisense and Triple-helical Nucleic Acid Technologies

The synthesis of related imidazo[4,5-d]pyridazine nucleosides has been explored for their potential applications in biomedicine, specifically in antisense and triple-helical nucleic acid technologies. The strategic synthesis of these compounds involves a series of chemical transformations starting from methyl 1-(ß-D-ribofuranosyl)imidazo-4,5-dicarboxylate. These synthesized nucleosides show promise in biomedical applications due to their unique structural features and the ability to engage in specific nucleic acid interactions (Chen & Hosmane, 2001).

Advancements in Heterocyclic Compound Synthesis

Research has also delved into the recyclization of specific oxazole-carbonitriles to synthesize condensed tricyclic nitrogenous structures. These structures, including N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, highlight the versatility of the parent compound in forming a variety of heterocyclic frameworks. Such frameworks are crucial for the development of novel compounds with potential applications in medicinal chemistry and materials science (Chumachenko, Shablykin, & Brovarets, 2013).

Microwave-Assisted Condensation Reactions

In the field of synthetic chemistry, microwave-assisted condensation reactions of related compounds have been utilized to create a diverse range of heterocyclic amines, showcasing the chemical versatility and potential for rapid synthesis of complex molecules. This approach not only improves yields but also reduces reaction times, opening new pathways for the synthesis of pharmacologically relevant compounds (Al‐Zaydi & Borik, 2007).

Exploration of Imidazo[1,2-b]pyridazines in Picornavirus Inhibition

Research into the imidazo[1,2-b]pyridazine nucleus has unveiled its potential as a novel structural class for picornavirus inhibition. The design and synthesis of 2-aminoimidazo[1,2-b]pyridazines have led to the identification of compounds with potent broad-spectrum antirhinoviral and antienteroviral activities. This discovery underscores the significance of such compounds in the development of new antiviral therapies, highlighting the broader implications of research on 6-(2-methyl-1H-imidazol-1-yl)-N-(o-tolyl)pyridazine-3-carboxamide and its derivatives (Hamdouchi et al., 2003).

Propiedades

IUPAC Name |

6-(2-methylimidazol-1-yl)-N-(2-methylphenyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-11-5-3-4-6-13(11)18-16(22)14-7-8-15(20-19-14)21-10-9-17-12(21)2/h3-10H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCULILZYQXSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=CN=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2964611.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2964612.png)